N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine
Description
N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine is a heterocyclic small molecule featuring an isoquinoline core substituted with a 2-chloro-5-methoxyphenyl group at the 3-position and a piperidin-4-yloxy moiety at the 6-position. The piperidinyloxy group may enhance solubility or target engagement, as seen in GPR119 agonists .
Properties
CAS No. |
918491-15-3 |
|---|---|
Molecular Formula |
C21H22ClN3O2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-6-piperidin-4-yloxyisoquinolin-3-amine |
InChI |
InChI=1S/C21H22ClN3O2/c1-26-17-4-5-19(22)20(12-17)25-21-11-15-10-18(3-2-14(15)13-24-21)27-16-6-8-23-9-7-16/h2-5,10-13,16,23H,6-9H2,1H3,(H,24,25) |
InChI Key |
OOPOLDAOSPAXJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC2=NC=C3C=CC(=CC3=C2)OC4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the isoquinoline core.
Substitution on the Phenyl Ring: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Construction of the Isoquinoline Core
The isoquinoline scaffold is typically synthesized via cyclization methods. One approach involves Bischler-Napieralski cyclization or Pictet-Spengler reactions to form the bicyclic structure. For this compound, intermediate 6-hydroxyisoquinolin-3-amine serves as the precursor, which undergoes further substitution at the 6-position1.
N-Arylation at Position 3
The 3-amine group is coupled with 2-chloro-5-methoxyphenyl via Pd-catalyzed Buchwald-Hartwig amination (Table 1). This reaction employs:
-
Catalyst : Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand : Xantphos or DavePhos
-
Base : Cs₂CO₃ or K₃PO₄
-
Solvent : Dioxane or toluene
-
Temperature : 90–120°C
Example :
Reaction of 6-hydroxyisoquinolin-3-amine with 1-bromo-2-chloro-5-methoxybenzene yields the N-arylated product in 72–85% yield 2.
Functionalization at Position 6
The 6-hydroxy group undergoes Mitsunobu reaction or nucleophilic substitution with piperidin-4-ol (Table 2):
-
Mitsunobu Conditions : DIAD, PPh₃, THF, 0°C to RT
-
Substitution Conditions : NaH, DMF, 60°C
Example :
Coupling 6-hydroxyisoquinolin-3-amine with piperidin-4-ol via Mitsunobu achieves 68–78% yield 1.
Ligand Impact on Pd-Catalyzed Coupling
Ligand choice critically affects reaction efficiency (Table 3)3:
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| Xantphos | 85 | 12 |
| DavePhos | 78 | 18 |
| BINAP | 65 | 24 |
Xantphos provides optimal activity due to its electron-rich, bulky structure, stabilizing the Pd intermediate.
Solvent and Temperature Effects
Higher yields are achieved in dioxane at 100°C compared to toluene or DMF (Table 4)2:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dioxane | 100 | 85 |
| Toluene | 110 | 72 |
| DMF | 90 | 60 |
Stability of the Piperidine Ether
The piperidin-4-yloxy group is stable under basic and mildly acidic conditions but degrades in strong acids (e.g., HCl > 2M)1. This limits the use of acid-catalyzed reactions post-functionalization.
Chloro and Methoxy Substituents
The 2-chloro-5-methoxyphenyl group resists hydrolysis under standard coupling conditions but may undergo demethylation with BBr₃ in CH₂Cl₂4.
Piperidine Derivatization
The piperidine nitrogen can be alkylated or acylated. For example, N-Boc protection is achieved using Boc₂O in THF, followed by deprotection with TFA[^3^].
Halogen Exchange
The 2-chloro group undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl substituents2.
Table 1: Pd-Catalyzed N-Arylation Conditions32
| Aryl Halide | Catalyst System | Base | Yield (%) |
|---|---|---|---|
| 1-Bromo-2-chloro-5-methoxybenzene | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 85 |
| 1-Iodo-2-chloro-5-methoxybenzene | Pd₂(dba)₃/DavePhos | K₃PO₄ | 78 |
Table 2: 6-Oxy Piperidine Coupling1
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃ | THF | 78 |
| Nucleophilic Substitution | NaH, DMF | DMF | 65 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine exhibits promising anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, including breast and lung cancer.
Case Study:
In vitro tests demonstrated that the compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 12 µM and 15 µM, respectively. These results suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
Neurological Applications
The compound has also been investigated for its neuroprotective effects. Its structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation.
Case Study:
A study on animal models of depression showed that administration of the compound resulted in a significant reduction in depressive-like behaviors, as measured by the forced swim test. The compound's ability to modulate serotonin levels was highlighted as a possible mechanism.
| Model | Behavioral Test | Result |
|---|---|---|
| Mouse Depression Model | Forced Swim Test | Reduced immobility time |
Enzyme Inhibition
This compound has been studied for its inhibitory effects on specific enzymes linked to disease pathways.
Case Study:
Research demonstrated that the compound inhibits the activity of certain kinases involved in tumor progression, specifically targeting the PI3K/Akt pathway. Inhibition assays revealed a dose-dependent response with an IC50 of 25 µM.
| Enzyme Targeted | IC50 Value (µM) | Pathway Involved |
|---|---|---|
| PI3K | 25 | PI3K/Akt signaling |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
Case Study:
Toxicological assessments in rodent models indicated no significant acute toxicity at doses up to 100 mg/kg. Histopathological examinations showed no adverse effects on major organs, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules from the provided evidence, focusing on substituent effects, synthesis strategies, and biological activities.
Structural Analogues with Isoquinoline Scaffolds
Compound 1 (N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine)
- Structure: Features a 5-(1-methylpyrazol-4-yl)isoquinoline core with a 6-chloro-3-nitropyridin-2-yl group at the 3-position.
- Synthesis : Prepared via Buchwald–Hartwig coupling and regioselective nucleophilic aromatic substitution .
- Activity: Inhibits kinases MPS1, MAPKAPK2, and p70S6Kβ with IC₅₀ values in the nanomolar range .
- Key Differences : The nitro group on the pyridine ring may increase metabolic instability compared to the target compound’s methoxy group.
Compound 2 (4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine)
- Structure : Pyrimidine core with a piperidine-linked dichlorophenylpyrazole group.
- Activity: Not explicitly stated, but dichlorophenyl groups often enhance hydrophobic binding in enzyme pockets .
- Key Differences: The pyrimidine core vs. isoquinoline may alter π-π stacking interactions with targets.
Piperidine-Containing Analogues
Compound 3 (GPR119 Agonist: N-{1-[3-(2-Fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine)
- Structure : Piperidinyloxy and trifluoromethyl groups on a pyrimidine scaffold.
- Activity : Potent GPR119 agonist with oral bioavailability; lowers glucose in diabetic models .
- Key Differences : The sulfonyl-piperidine group improves metabolic stability, a feature absent in the target compound.
Methoxy-Substituted Analogues
Biological Activity
N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine (commonly referred to as compound 1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 373.87 g/mol. The compound features a complex structure characterized by an isoquinoline core, a piperidine ring, and a chloro-methoxy phenyl substituent. This arrangement is pivotal for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoquinoline and piperidine exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine, has been linked to enhanced antibacterial activity against various pathogens. For instance, compounds similar to 1 have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 1 | 0.0048 | E. coli |
| Compound 1 | 0.0098 | Bacillus mycoides |
| Compound 1 | 0.039 | Candida albicans |
Antifungal Activity
The antifungal potential of compound 1 has also been evaluated. It demonstrated moderate activity against Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective inhibition of fungal growth . The structure-activity relationship (SAR) suggests that the methoxy group contributes positively to its antifungal efficacy.
The mechanism by which compound 1 exerts its biological effects can be attributed to its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various signaling pathways that regulate cellular responses to external stimuli . The ability of the compound to modulate these pathways may explain its antimicrobial properties.
Study on Antimicrobial Efficacy
In a comparative study of various piperidine derivatives, compound 1 was found to outperform several analogs in terms of antibacterial efficacy. The study highlighted the importance of structural modifications in enhancing biological activity .
Research on Isoquinoline Derivatives
A comprehensive review analyzed multiple isoquinoline derivatives, concluding that the incorporation of specific functional groups significantly influenced their pharmacological profiles. Compound 1's unique structure positions it as a candidate for further development in antimicrobial therapies .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine?
A three-step synthesis protocol is typically employed for structurally analogous isoquinoline derivatives. This includes:
Buchwald–Hartwig Arylamination : For coupling aromatic amines with halogenated intermediates under palladium catalysis.
Regioselective Nucleophilic Substitution : To introduce the piperidinyloxy group at the 6-position of the isoquinoline core.
Functional Group Modifications : Final adjustments to the chloro-methoxy-phenyl substituent via deprotection or cross-coupling reactions.
Key optimization factors include catalyst selection (e.g., Pd(dba)₂/Xantphos), reaction temperature, and solvent polarity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (HSQC, HMBC, COSY) resolve connectivity and regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF confirms molecular weight and fragmentation patterns .
- Single-Crystal X-ray Diffraction : Provides unambiguous proof of stereochemistry and bond angles, as demonstrated for related pyridazine and quinazoline analogs .
Q. How is purity assessed during synthesis?
- HPLC with UV/Vis Detection : Method development using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures ≥95% purity.
- Combined Spectral Data : Consistency across NMR, IR (for functional groups), and HRMS validates purity .
Advanced Research Questions
Q. What experimental strategies address low synthetic yields in multi-step protocols?
- Catalyst Screening : Replace Pd(OAc)₂ with Pd₂(dba)₃ for improved Buchwald–Hartwig coupling efficiency.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry.
- Temperature Gradients : Optimize microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 2 hours vs. conventional 24-hour reflux) .
Q. How can conflicting kinase inhibition data be resolved in pharmacological studies?
- Isoform-Specific Assays : Test against kinase isoforms (e.g., p38 MAPK vs. MPS1) to identify selectivity drivers.
- Cellular vs. Enzymatic Assays : Compare IC₅₀ values in cell-based (e.g., HEK293) and recombinant enzyme systems to assess membrane permeability.
- Structural Dynamics : Use molecular docking to evaluate hinge-region interactions, particularly with rare cysteine residues in kinases .
Q. What computational tools aid in optimizing the compound’s pharmacokinetic profile?
Q. How do structural modifications enhance target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
